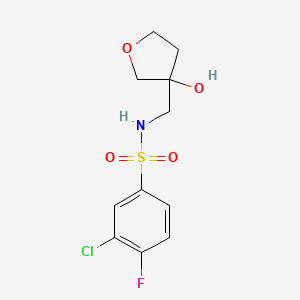

3-chloro-4-fluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-4-fluoro-N-[(3-hydroxyoxolan-3-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClFNO4S/c12-9-5-8(1-2-10(9)13)19(16,17)14-6-11(15)3-4-18-7-11/h1-2,5,14-15H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGWYFSMMGZVKKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available 3-chloro-4-fluorobenzenesulfonyl chloride.

Nucleophilic Substitution: The sulfonyl chloride reacts with a nucleophile, such as 3-hydroxytetrahydrofuran, under basic conditions to form the sulfonamide linkage.

Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing large-scale purification methods like distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The chloro and fluoro groups on the benzene ring can undergo nucleophilic aromatic substitution.

Oxidation and Reduction: The hydroxyl group in the tetrahydrofuran ring can be oxidized to a ketone or reduced to an alkane.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

Substitution: Products with different nucleophiles replacing the chloro or fluoro groups.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alkanes or alcohols.

Scientific Research Applications

Chemistry

Catalysis: Used as a ligand in catalytic reactions due to its unique electronic properties.

Material Science: Incorporated into polymers to enhance their thermal and chemical stability.

Biology and Medicine

Pharmaceuticals: Potential use as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.

Biological Probes: Used in the development of probes for studying biological pathways.

Industry

Agrochemicals: Potential use in the synthesis of herbicides or pesticides.

Dyes and Pigments: Used in the synthesis of dyes with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, disrupting biological pathways. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes, thereby inhibiting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzenesulfonamide Derivatives

To contextualize the properties of the target compound, the following structurally analogous benzenesulfonamides are analyzed:

Table 1: Structural and Functional Comparison of Benzenesulfonamide Derivatives

Side Chain Modifications

- Hydroxytetrahydrofuran-Methyl Group: The hydroxytetrahydrofuran side chain in the target compound introduces a hydroxyl group, enabling hydrogen bonding and improving water solubility compared to purely lipophilic side chains (e.g., indole-ethyl in ). This feature may enhance bioavailability and reduce metabolic clearance .

- Heterocyclic Side Chains: Compounds with furan/thiophene () or phthalazinone () side chains exhibit varied bioactivity. Phthalazinone derivatives showed antifungal activity, while furan/thiophene groups (lacking hydroxylation) may prioritize membrane permeability over solubility .

Physicochemical Properties

- Molecular Weight and Solubility: The hydroxytetrahydrofuran side chain increases the target compound’s polarity, likely reducing logP compared to methyl- or indole-substituted analogs (e.g., –4). This polarity may favor aqueous solubility but could limit blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.